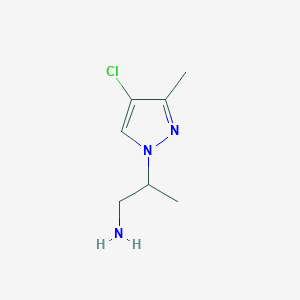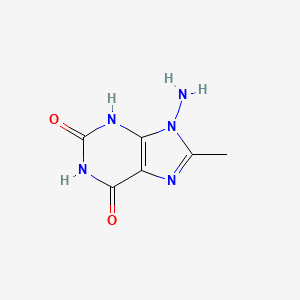
9-amino-8-methyl-3H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-amino-8-methyl-3H-purine-2,6-dione is a purine derivative with a unique structure that includes an amino group at the 9th position and a methyl group at the 8th position. This compound is part of the broader class of purines, which are essential components of nucleic acids and play significant roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-8-methyl-3H-purine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-methylxanthine with ammonia or an amine source under high temperature and pressure. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) or water, and the process may be catalyzed by acids or bases to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
9-amino-8-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group at the 9th position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced forms of the original compound. These products can have different biological and chemical properties, making them useful in various applications.
Scientific Research Applications
9-amino-8-methyl-3H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 9-amino-8-methyl-3H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes involved in nucleic acid metabolism. The compound may also interact with receptors or other proteins, influencing cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Xanthine: A purine base found in most human body tissues and fluids.
Caffeine: A methylxanthine derivative known for its stimulant effects.
Theobromine: Another methylxanthine with similar properties to caffeine.
Uniqueness
9-amino-8-methyl-3H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other purine derivatives, its amino and methyl groups confer unique reactivity and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
92659-19-3 |
|---|---|
Molecular Formula |
C6H7N5O2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
9-amino-8-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C6H7N5O2/c1-2-8-3-4(11(2)7)9-6(13)10-5(3)12/h7H2,1H3,(H2,9,10,12,13) |
InChI Key |
ZMKQWLNHOOBABV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1N)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
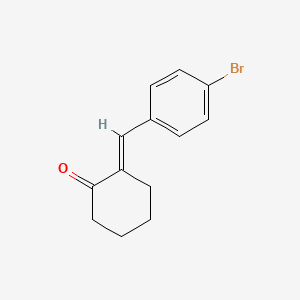
![4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine](/img/structure/B13993097.png)
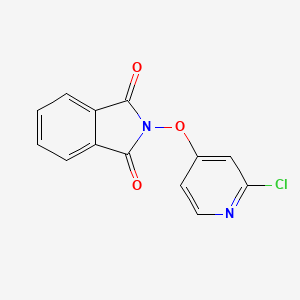
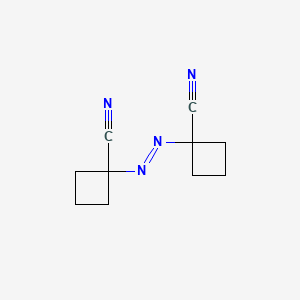

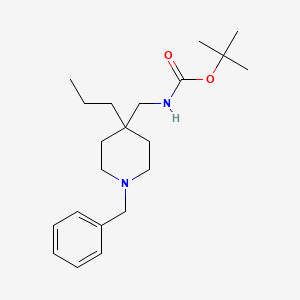
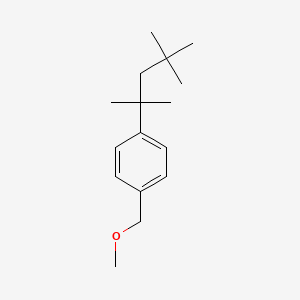
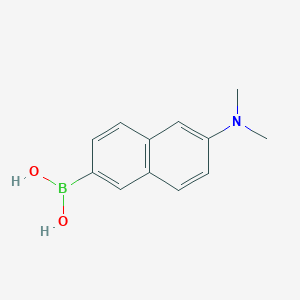

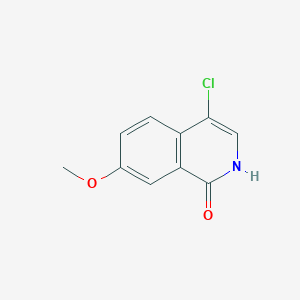
![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)

